molecular formula C14H7Cl3N2O2 B042794 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile CAS No. 103317-59-5

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile

Cat. No. B042794
M. Wt: 341.6 g/mol
InChI Key: NATNDCQGSFJGBK-UHFFFAOYSA-N
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Description

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (DCPCN) is an organic compound with a wide range of applications in scientific research. It is a versatile synthetic intermediate used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. DCPCN is also used as an analytical reagent to detect and quantify various organic compounds.

Scientific Research Applications

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has a wide range of applications in scientific research. It is used as an analytical reagent to detect and quantify various organic compounds, including drugs and metabolites. It is also used as a synthetic intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is also used in the synthesis of polymers, and it has been used in the study of the structure-activity relationships of various organic compounds.

Mechanism Of Action

The mechanism of action of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is not well understood, but it is thought to act as a catalyst in the synthesis of organic compounds. It is believed to react with the reactants to form intermediates, which then react to form the desired product. The reaction is believed to proceed via a nucleophilic substitution mechanism, in which the nucleophile (2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile) attacks the electrophilic center of the reactant molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile are not well understood. However, it is believed to have some effects on the body, as it is a synthetic compound. It is thought to have some effects on the immune system, as it is believed to be a potential immunosuppressant. It is also believed to have some effects on the central nervous system, as it has been shown to have some sedative and anticonvulsant properties.

Advantages And Limitations For Lab Experiments

2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile has several advantages for use in laboratory experiments. It is relatively inexpensive and stable, and it is easily synthesized from readily available starting materials. It is also non-toxic and non-volatile, making it safe to handle and store. However, it is highly reactive, and it can be difficult to control the reaction conditions. It is also sensitive to light and air, making it difficult to store and handle.

Future Directions

The future of 2,6-Dichloro-alpha-(4-chlorophenyl)-4-nitrobenzeneacetonitrile is promising, as it has a wide range of applications in scientific research. It could be used to develop new drugs and agrochemicals, as well as new compounds for use in the synthesis of polymers. It could also be used to study the structure-activity relationships of various organic compounds. Additionally, it could be used to develop new analytical reagents for the detection and quantification of various organic compounds. Finally, it could be used to study the biochemical and physiological effects of various organic compounds.

properties

IUPAC Name

2-(4-chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O2/c15-9-3-1-8(2-4-9)11(7-18)14-12(16)5-10(19(20)21)6-13(14)17/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATNDCQGSFJGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(2,6-dichloro-4-nitrophenyl)acetonitrile

Synthesis routes and methods I

Procedure details

To a stirred mixture of 45.3 parts of 1,2,3-trichloro-5-nitrobenzene, 300 parts of a 50% aqueous sodium hydroxide solution, 5 parts of N,N,N-triethylbenzenemethanaminium chloride and 360 parts of tetrahydrofuran is added dropwise, during a 5 minutes period, a solution of 33.3 parts of 4-chlorobenzene-acetonitrile in 90 parts of tetrahydrofuran. Upon completion, stirring is continued for 4 hours at 50 degrees C. The reaction mixture is poured into 1500 parts of crushed ice and acidified with concentrate hydrochloric acid. The product is extracted with trichloromethane. The extract is dried, filtered and evaporated. The residue is stirred in 2,2'-oxybispropane. The product is filtered off and dried, yielding 63.8 parts (93.3%) of 2,6-dichloro-α-(4-chlorophenyl)-4-nitrobenzeneacetonitrile (intermediate 1).
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Synthesis routes and methods II

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